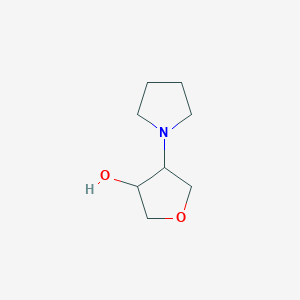
(R)-GlycidylTosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-GlycidylTosylate is an organic compound that features an epoxide ring and a tosylate group The compound is chiral, with the ®-configuration indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-GlycidylTosylate can be synthesized through several methods. One common approach involves the reaction of ®-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the tosylate group attaching to the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of ®-GlycidylTosylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the stereochemistry and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-GlycidylTosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.
Epoxide Ring Opening: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions might use sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and amines.
Epoxide Ring Opening: Products can include diols, halohydrins, and other functionalized alcohols.
Wissenschaftliche Forschungsanwendungen
®-GlycidylTosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Wirkmechanismus
The mechanism of action of ®-GlycidylTosylate involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. The epoxide ring, being strained, is prone to opening under various conditions, leading to the formation of more stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-GlycidylTosylate: The enantiomer of ®-GlycidylTosylate, with similar reactivity but different spatial arrangement.
Epichlorohydrin: Another epoxide compound, but with a chlorine substituent instead of a tosylate group.
Glycidyl Methacrylate: An epoxide with a methacrylate group, used in polymer synthesis.
Uniqueness
®-GlycidylTosylate is unique due to its combination of an epoxide ring and a tosylate group, which provides distinct reactivity patterns. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications .
Eigenschaften
CAS-Nummer |
13826-06-5 |
|---|---|
Molekularformel |
C8H10O4S |
Molekulargewicht |
0 |
Synonyme |
(R)-Glycidyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






